molecular formula C13H19ClSi B14364923 (1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane CAS No. 90964-82-2

(1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane

Cat. No.: B14364923
CAS No.: 90964-82-2
M. Wt: 238.83 g/mol
InChI Key: OCMRBVJBDMCKHT-UHFFFAOYSA-N
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Description

(1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C13H19ClSi. This compound features a phenyl group, a chloro group, and a trimethylsilyl group attached to a butenyl chain. It is used in various chemical reactions and has applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane typically involves the reaction of 1-phenyl-3-buten-1-ol with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: Products include silyl ethers, silyl amines, and silyl sulfides.

    Oxidation: Products include silanols and siloxanes.

    Reduction: The major product is the corresponding hydrocarbon.

Scientific Research Applications

(1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane involves the reactivity of the chloro and trimethylsilyl groups. The chloro group can undergo nucleophilic substitution, while the trimethylsilyl group can stabilize intermediates and facilitate reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Chloro-1-phenylbut-3-en-1-yl)(trimethyl)silane is unique due to the presence of both a chloro group and a trimethylsilyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile reagent in organic synthesis and other applications.

Properties

CAS No.

90964-82-2

Molecular Formula

C13H19ClSi

Molecular Weight

238.83 g/mol

IUPAC Name

(1-chloro-1-phenylbut-3-enyl)-trimethylsilane

InChI

InChI=1S/C13H19ClSi/c1-5-11-13(14,15(2,3)4)12-9-7-6-8-10-12/h5-10H,1,11H2,2-4H3

InChI Key

OCMRBVJBDMCKHT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(CC=C)(C1=CC=CC=C1)Cl

Origin of Product

United States

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